3-Oxohexanoate

Enzymology Biocatalysis Oxidoreductase

Procure 3-oxohexanoate (C6 β-keto acid) for superior enzyme recognition vs. shorter analogs. Its unique chain length enables ~100% enantioselective reduction for chiral (R)-3-hydroxyhexanoate synthesis, critical for cost-efficient pharma intermediates and accurate oxidoreductase assays.

Molecular Formula C6H9O3-
Molecular Weight 129.13 g/mol
Cat. No. B1246410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxohexanoate
Molecular FormulaC6H9O3-
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)[O-]
InChIInChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1
InChIKeyBDCLDNALSPBWPQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxohexanoate as a Medium-Chain β-Keto Acid: Chemical Identity and Procurement Context


3-Oxohexanoate (CAS 4380-91-0), also known as 3-ketohexanoate, is a six-carbon β-keto acid belonging to the medium-chain keto acid and derivative class [1]. It features a characteristic 1,3-dicarbonyl structure with a ketone at C3 and a terminal carboxylate, existing primarily in the anionic form under physiological conditions [2]. As an endogenous metabolite involved in fatty acid biosynthesis across eukaryotes, it serves both as a reference standard in metabolomics and as a foundational building block for synthesizing functionalized esters and chiral hydroxy derivatives [3]. For procurement, this compound is typically sourced as a research-grade chemical (acid or ester forms) for enzymatic studies, biotransformation process development, and synthetic intermediate applications.

Chain-Length Specificity and Reactivity of 3-Oxohexanoate: Why Analogs Cannot Be Interchanged


Substituting 3-oxohexanoate with a generic β-keto ester analog (e.g., 3-oxobutanoate, 3-oxopentanoate) is scientifically unsound due to chain-length-dependent kinetic behavior, substrate recognition, and thermodynamic stability. Enzyme kinetic studies demonstrate that homologous β-keto esters exhibit distinct Michaelis-Menten parameters (Km) and catalytic efficiencies with key oxidoreductases [1]. Furthermore, the inherent instability of β-keto acids toward decarboxylation is modulated by the alkyl chain length and substitution pattern, directly impacting handling protocols and storage stability [2]. In biotransformation processes, the stereochemical outcome of reductions is highly substrate-dependent, with subtle changes in chain length or terminal substitution altering enantioselectivity by >50% [3]. Therefore, the specific C6 chain length of 3-oxohexanoate confers a unique profile of enzymatic recognition, reactivity, and physical properties that cannot be replicated by shorter or longer chain analogs.

Quantitative Differentiation of 3-Oxohexanoate: Comparative Data for Scientific Selection


Enzyme Kinetics: Ethyl 3-Oxohexanoate vs. Ethyl 3-Oxobutyrate with (R)-Specific Oxidoreductase

Ethyl 3-oxohexanoate exhibits an 8.5-fold lower Km value compared to ethyl 3-oxobutyrate for the (R)-specific oxidoreductase purified from Saccharomyces cerevisiae, indicating a significantly higher affinity for this enzyme's active site [1].

Enzymology Biocatalysis Oxidoreductase

Enzyme Kinetics: Ethyl 3-Oxohexanoate vs. Ethyl 3-Oxobutyrate with (S)-Specific Oxidoreductase

Conversely, with the (S)-specific oxidoreductase, ethyl 3-oxohexanoate shows a 5.9-fold higher Km value than ethyl 3-oxobutyrate, demonstrating substrate-dependent discrimination between stereocomplementary enzymes [1].

Enzymology Biocatalysis Oxidoreductase

Microbial Enantioselective Reduction: Ethyl 3-Oxohexanoate vs. Ethyl 3-Oxopentanoate

Using Kluyveromyces marxianus as a biocatalyst, both ethyl 3-oxohexanoate and ethyl 3-oxopentanoate were reduced with approximately 100% enantiomeric excess (ee) to the corresponding (R)-hydroxy esters, while methyl 3-oxopentanoate also achieved ~100% ee [1]. In contrast, shorter chain analogs like ethyl 3-oxobutanoate yielded only 60% ee under identical conditions, demonstrating a clear chain-length threshold for optimal enantioselectivity.

Biocatalysis Enantioselective Synthesis Chiral Intermediates

Biocatalytic Substrate Spectrum: Ethyl 3-Oxohexanoate vs. 4-Oxo and 5-Oxo Analogs

The (S)-specific oxidoreductase from S. cerevisiae accepts a broad range of oxo-esters and oxo-acids. Ethyl 3-oxohexanoate (Km 5.3 mM) serves as an intermediate affinity substrate compared to 4-oxopentanoic acid (Km 17.1 mM) and 5-oxohexanoic acid (Km 13.1 mM) [1]. This indicates a higher relative affinity for the β-keto ester over γ- and δ-oxo acid substrates.

Enzymology Substrate Specificity Oxidoreductase

Validated Application Scenarios for 3-Oxohexanoate Based on Quantitative Evidence


Chiral (R)-Hydroxy Ester Production via Kluyveromyces marxianus Biotransformation

Procurement of 3-oxohexanoate esters is justified for researchers and process chemists seeking to produce enantiomerically pure (R)-3-hydroxyhexanoate derivatives. As demonstrated in Section 3, Kluyveromyces marxianus reduces ethyl 3-oxohexanoate with approximately 100% enantiomeric excess to the (R)-hydroxy ester [1]. This eliminates the need for chiral chromatography or resolution steps, significantly reducing production costs and waste generation in the synthesis of chiral building blocks.

Enzymatic Assays with (R)-Specific Oxidoreductases (e.g., Fatty Acid Synthase Subunits)

Based on the kinetic data showing ethyl 3-oxohexanoate exhibits a low Km of 2.0 mM with the (R)-oxidoreductase from S. cerevisiae [2], this compound is the preferred substrate for assays designed to characterize (R)-specific β-ketoacyl reductase activity. Its high affinity ensures sensitive detection and accurate kinetic parameter determination, making it essential for inhibitor screening and enzyme mechanism studies relevant to fatty acid synthase function.

Synthesis of Statin Intermediates and Advanced Chiral Synthons

Derivatives of 3-oxohexanoate, particularly 5-hydroxy-3-oxohexanoate esters, are established key intermediates in the production of cholesterol-lowering statins such as atorvastatin and rosuvastatin [3]. While the evidence presented focuses on the core 3-oxohexanoate scaffold, the documented enzymatic reductions and high enantioselectivities with C5/C6 β-keto esters provide a foundational rationale for selecting 3-oxohexanoate-based starting materials in the development of cost-effective, stereoselective routes to these high-value pharmaceutical intermediates.

Production of Novel Functionalized Polyhydroxyalkanoates (PHAs)

Although not a direct head-to-head comparison in Section 3, the structural relationship between 3-oxohexanoate and 3-hydroxy-5-oxohexanoate monomers used in pilot-scale production of novel bacterial PHAs is noted [4]. Procurement of 3-oxohexanoate may be considered for research into precursor feeding strategies or for the chemical synthesis of oxo-functionalized PHA monomers, aiming to impart new material properties such as increased hydrophilicity or chemical reactivity compared to standard saturated PHAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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